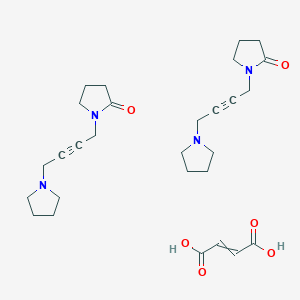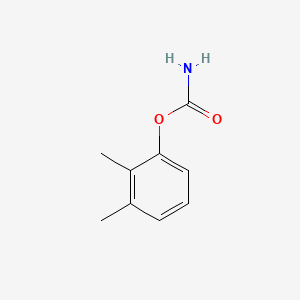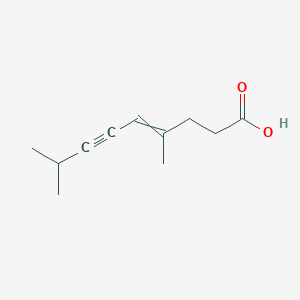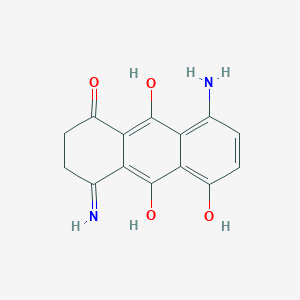![molecular formula C17H8O3 B14313917 1H-Cyclopenta[b]anthracene-1,2,3-trione CAS No. 114946-36-0](/img/structure/B14313917.png)
1H-Cyclopenta[b]anthracene-1,2,3-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopenta[b]anthracene-1,2,3-trione is a polycyclic aromatic hydrocarbon (PAH) with a unique tricyclic structure. This compound is known for its intriguing chemical properties and potential applications in various scientific fields. Its molecular formula is C17H10O3, and it is characterized by the presence of three ketone groups attached to the anthracene core.
Vorbereitungsmethoden
The synthesis of 1H-Cyclopenta[b]anthracene-1,2,3-trione typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This process occurs in a high-temperature chemical microreactor at approximately 1300 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by isomerization and termination via atomic hydrogen elimination, leading to aromatization
Analyse Chemischer Reaktionen
1H-Cyclopenta[b]anthracene-1,2,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Cyclopenta[b]anthracene-1,2,3-trione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex PAHs and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Wirkmechanismus
The mechanism of action of 1H-Cyclopenta[b]anthracene-1,2,3-trione involves its ability to form stable complexes with various molecules. The compound can intercalate with DNA, disrupting normal cellular processes and potentially leading to cell death. This property makes it a candidate for anticancer research. The molecular targets and pathways involved are still under investigation, but its interaction with nucleic acids is a key area of focus .
Vergleich Mit ähnlichen Verbindungen
1H-Cyclopenta[b]anthracene-1,2,3-trione can be compared with other PAHs, such as:
- 7Helicene-like compounds : These compounds have a helical structure and different photophysical properties .
1H-Cyclopenta[a]naphthalene: Similar in structure but with different reactivity and applications.
1H-Cyclopenta[b]naphthalene: Another PAH with distinct chemical properties.
Eigenschaften
CAS-Nummer |
114946-36-0 |
|---|---|
Molekularformel |
C17H8O3 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
cyclopenta[b]anthracene-1,2,3-trione |
InChI |
InChI=1S/C17H8O3/c18-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)17(15)20/h1-8H |
InChI-Schlüssel |
BNTKPGLRZMQXKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)C(=O)C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)




![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)

